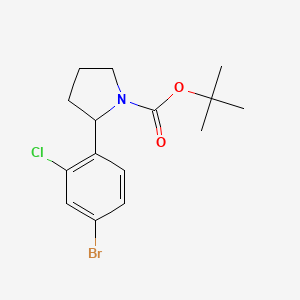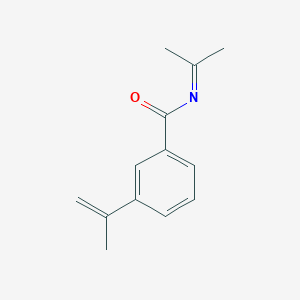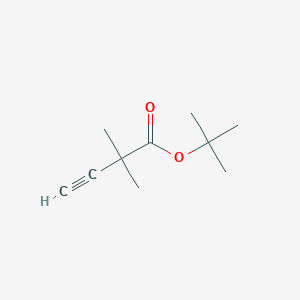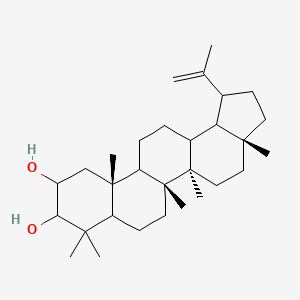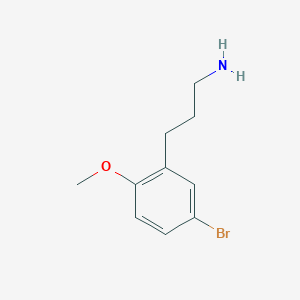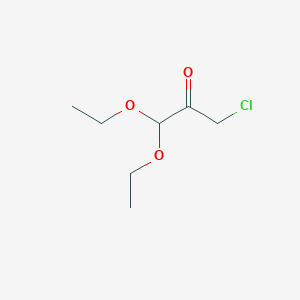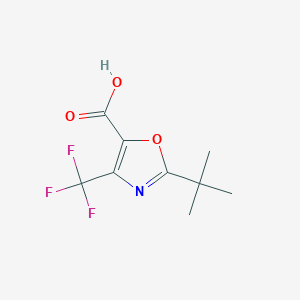
2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a synthetic organic compound characterized by the presence of a tert-butyl group, a trifluoromethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the reaction of tert-butyl-substituted precursors with trifluoromethylating agents under controlled conditions. One common method involves the use of electrophilic trifluoromethylation reagents in the presence of a suitable catalyst, such as triflic acid or boron trifluoride etherate . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and minimize waste. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole products.
Common Reagents and Conditions
Common reagents used in these reactions include triflic acid, boron trifluoride etherate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .
Scientific Research Applications
2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to readily cross cell membranes and interact with intracellular targets. It can modulate the activity of enzymes and receptors by binding to their active sites, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenol: This compound shares the tert-butyl group but lacks the trifluoromethyl and oxazole moieties.
2,6-Di-tert-butyl-4-methylphenol: Similar in structure but with two tert-butyl groups and no trifluoromethyl or oxazole groups.
2-tert-Butyl-4-hydroxyanisole: Contains a tert-butyl group and a methoxy group but lacks the trifluoromethyl and oxazole groups.
Uniqueness
2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is unique due to the presence of both the trifluoromethyl and oxazole groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the oxazole ring contributes to its reactivity and potential interactions with biological targets .
Properties
Molecular Formula |
C9H10F3NO3 |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
2-tert-butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H10F3NO3/c1-8(2,3)7-13-5(9(10,11)12)4(16-7)6(14)15/h1-3H3,(H,14,15) |
InChI Key |
FXHFFOIYZFOCRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(O1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


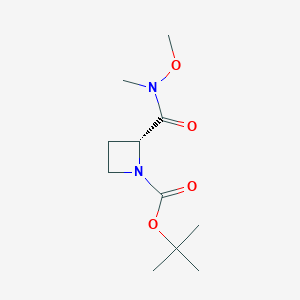
![6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B12442213.png)
![2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12442221.png)

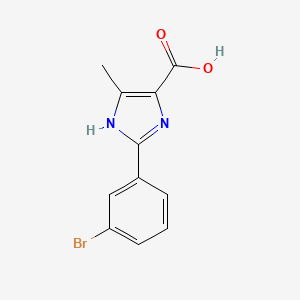
![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)
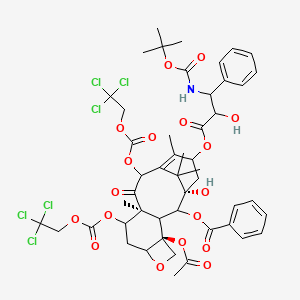
![4-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442250.png)
